molecular formula C21H18N2O2S B377967 4,6-Bis(4-methoxyphenyl)-2-(methylthio)nicotinonitrile CAS No. 312757-89-4

4,6-Bis(4-methoxyphenyl)-2-(methylthio)nicotinonitrile

Cat. No.: B377967
CAS No.: 312757-89-4
M. Wt: 362.4g/mol
InChI Key: UUQRLZXBELSHGP-UHFFFAOYSA-N
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Description

4,6-Bis(4-methoxyphenyl)-2-(methylthio)nicotinonitrile is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups and a methylsulfanyl group attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(4-methoxyphenyl)-2-(methylthio)nicotinonitrile typically involves multi-step organic reactions. One common method starts with the condensation of 4-methoxybenzaldehyde with malononitrile in the presence of a base to form an intermediate. This intermediate is then subjected to cyclization and subsequent functionalization to introduce the methylsulfanyl group. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as piperidine or triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(4-methoxyphenyl)-2-(methylthio)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,6-Bis(4-methoxyphenyl)-2-(methylthio)nicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Bis(4-methoxyphenyl)-2-(methylthio)nicotinonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The pathways involved can include inhibition of signal transduction or interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Bis(4-methoxyphenyl)-2-(methylthio)nicotinonitrile is unique due to the presence of both methoxyphenyl and methylsulfanyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

312757-89-4

Molecular Formula

C21H18N2O2S

Molecular Weight

362.4g/mol

IUPAC Name

4,6-bis(4-methoxyphenyl)-2-methylsulfanylpyridine-3-carbonitrile

InChI

InChI=1S/C21H18N2O2S/c1-24-16-8-4-14(5-9-16)18-12-20(23-21(26-3)19(18)13-22)15-6-10-17(25-2)11-7-15/h4-12H,1-3H3

InChI Key

UUQRLZXBELSHGP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SC)C3=CC=C(C=C3)OC

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SC)C3=CC=C(C=C3)OC

Origin of Product

United States

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